1-METHYL-N-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
1-METHYL-N-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and an isopropyl group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-METHYL-N-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps, starting from readily available starting materials. One common synthetic route includes the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with isopropylamine under specific reaction conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
1-METHYL-N-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
1-METHYL-N-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-METHYL-N-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of glycine transporter 1 (GlyT1), which plays a crucial role in regulating glycine levels in the central nervous system. By inhibiting GlyT1, the compound increases the concentration of glycine in the synaptic cleft, thereby modulating neurotransmission and exhibiting potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
1-METHYL-N-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-5-carboxamide: Lacks the isopropyl group, resulting in different chemical and biological properties.
N-(Propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the methyl group, leading to variations in its reactivity and applications.
1-Methyl-N-(propan-2-yl)-1H-imidazole-4-carboxamide: Contains an imidazole ring instead of a pyrazole ring, which significantly alters its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6(2)10-8(12)7-4-5-9-11(7)3/h4-6H,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJPCZYLXLSBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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